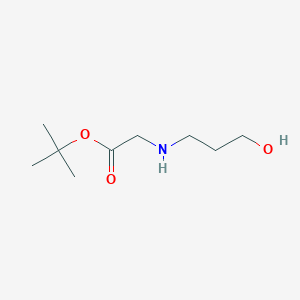![molecular formula C10H13Cl2NO B7862823 2-[(2,4-Dichloro-benzyl)-methyl-amino]-ethanol](/img/structure/B7862823.png)
2-[(2,4-Dichloro-benzyl)-methyl-amino]-ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2,4-Dichloro-benzyl)-methyl-amino]-ethanol is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a dichlorobenzyl group attached to an aminoethyl chain, which can influence its reactivity and interactions with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2,4-Dichloro-benzyl)-methyl-amino]-ethanol typically involves the reaction of 2,4-dichlorobenzyl chloride with methylamine followed by reduction. The reaction conditions include the use of a suitable solvent, such as ethanol or methanol, and a reducing agent like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Industrial Production Methods: In an industrial setting, the compound can be produced through a continuous flow process, where the reactants are fed into a reactor, and the product is continuously extracted. This method ensures high efficiency and scalability for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-[(2,4-Dichloro-benzyl)-methyl-amino]-ethanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like hydroxide ions (OH-) or alkoxides.
Major Products Formed:
Oxidation: The compound can be oxidized to form 2,4-dichlorobenzaldehyde or 2,4-dichlorobenzoic acid.
Reduction: Reduction reactions can yield 2,4-dichloro-N-methylbenzylamine.
Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(2,4-Dichloro-benzyl)-methyl-amino]-ethanol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may serve as a probe in biological studies to understand molecular interactions.
Medicine: It has potential as a precursor for pharmaceuticals, particularly in the development of new drugs.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-[(2,4-Dichloro-benzyl)-methyl-amino]-ethanol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, influencing biological processes. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2,4-Dichlorobenzyl alcohol
2,4-Dichloro-N-methylbenzylamine
2,4-Dichlorobenzoic acid
Uniqueness: 2-[(2,4-Dichloro-benzyl)-methyl-amino]-ethanol is unique due to its specific structural features, which can influence its reactivity and biological activity compared to similar compounds.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
2-[(2,4-dichlorophenyl)methyl-methylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2NO/c1-13(4-5-14)7-8-2-3-9(11)6-10(8)12/h2-3,6,14H,4-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRLAHSRXYWJOBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)CC1=C(C=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Furan-2-yl-2-[(2-hydroxy-ethyl)-methyl-amino]-ethanone](/img/structure/B7862791.png)



![2-Methyl[iminobis(acetic acid methyl)] ester](/img/structure/B7862816.png)
![2-[(3,4-Dichloro-benzyl)-methyl-amino]-ethanol](/img/structure/B7862830.png)
![2-[(2-Chloro-6-fluoro-benzyl)-methyl-amino]-ethanol](/img/structure/B7862837.png)
![2-[(3-Chloro-benzyl)-methyl-amino]-ethanol](/img/structure/B7862845.png)
![2-[(2,6-Dichloro-benzyl)-methyl-amino]-ethanol](/img/structure/B7862852.png)
![2-[Methyl-(3-nitro-benzyl)-amino]-ethanol](/img/structure/B7862859.png)
![2-[Methyl-(3-trifluoromethyl-benzyl)-amino]-ethanol](/img/structure/B7862867.png)
